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3-Methylisothiazol-4-amine: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Methylisothiazol-4-amine is a heterocyclic amine belonging to the isothiazole family. The

isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms in a 1,2-

arrangement, is a key structural motif in a variety of biologically active compounds. The

placement of the amino and methyl groups on this scaffold at positions 4 and 3, respectively,

gives rise to its specific chemical properties and potential for further functionalization. This

document provides a detailed overview of the known chemical properties, structure, and

potential applications of 3-Methylisothiazol-4-amine, with a focus on providing practical

information for laboratory use and drug discovery endeavors. While specific experimental data

for this particular isomer is limited in publicly available literature, this guide incorporates

representative data and protocols from closely related analogs to provide a comprehensive

technical resource.

Chemical Properties and Structure
3-Methylisothiazol-4-amine, with the CAS number 53483-97-9, is a solid compound at room

temperature.[1] Its fundamental chemical and structural identifiers are summarized in the tables
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below.

Core Chemical Data
Property Value Source

CAS Number 53483-97-9
--INVALID-LINK--, --INVALID-

LINK--

Molecular Formula C₄H₆N₂S
--INVALID-LINK--, --INVALID-

LINK--

Molecular Weight 114.17 g/mol
--INVALID-LINK--, --INVALID-

LINK--

Appearance Solid --INVALID-LINK--

Structural Identifiers
Identifier Type Identifier Source

SMILES NC1=CSN=C1C --INVALID-LINK--

InChI
InChI=1S/C4H6N2S/c1-3-

4(5)2-7-6-3/h2H,5H2,1H3
--INVALID-LINK--

Note: Experimental physical properties such as melting point, boiling point, and solubility for 3-
Methylisothiazol-4-amine are not readily available in the literature. A Safety Data Sheet for

the compound indicates that these properties have not been determined.[1]

Synthesis of 4-Aminoisothiazoles: A General
Approach
While a specific, detailed protocol for the synthesis of 3-Methylisothiazol-4-amine is not

documented in the reviewed literature, a general and promising method for the preparation of

4-aminoisothiazoles involves the reaction of α-bromolactams with thioamides in ethanol. This

method provides a straightforward route to the condensed 4-aminothiazole core.

A logical workflow for a potential synthesis route is outlined below:
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General Synthesis Workflow for 4-Aminoisothiazoles
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A potential synthesis route for 4-aminoisothiazole derivatives.

Experimental Protocols: Representative
Methodologies
Due to the absence of specific experimental data for 3-Methylisothiazol-4-amine, the

following sections provide detailed, representative protocols for the characterization of

heterocyclic amines, which would be applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules. For a compound like 3-Methylisothiazol-4-amine, both ¹H and ¹³C NMR would

provide critical information about its chemical environment.

Representative Protocol for NMR Analysis of a Heterocyclic Amine:
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The

choice of solvent will depend on the solubility of the compound. For amines, DMSO-d₆ is

often a good choice as it can help in observing exchangeable protons (e.g., -NH₂).

Instrument Setup:

Use a spectrometer operating at a frequency of at least 300 MHz for ¹H NMR and 75 MHz

for ¹³C NMR to ensure adequate resolution.

Lock the spectrometer to the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

The number of scans can range from 8 to 64, depending on the sample concentration.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a

relaxation delay of 2-5 seconds.

A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural

abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum and perform baseline correction.
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Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 3-
Methylisothiazol-4-amine, characteristic peaks for the amino group, the C=N and C=C bonds

of the isothiazole ring, and the C-H bonds of the methyl group would be expected.

Representative Protocol for IR Spectroscopy of an Aromatic Amine:

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (typically diamond or germanium) is clean.

Place a small amount of the solid sample directly onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR setup.

Collect the sample spectrum.

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

The data is usually collected over the range of 4000 to 400 cm⁻¹.

Data Analysis:

The background spectrum is automatically subtracted from the sample spectrum.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups. For an aromatic amine, look for N-H stretches (around 3300-3500

cm⁻¹), C=C and C=N stretches (around 1450-1600 cm⁻¹), and C-H stretches (aromatic C-

H above 3000 cm⁻¹, aliphatic C-H below 3000 cm⁻¹).[2][3][4]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in its identification and structural elucidation.

Representative Protocol for High-Resolution Mass Spectrometry (HRMS) of a Small Molecule:

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile

solvent such as methanol, acetonitrile, or a mixture of these with water.

Infusion and Ionization:

Introduce the sample solution into the mass spectrometer via direct infusion using a

syringe pump or through a liquid chromatography (LC) system.

Electrospray ionization (ESI) is a common and gentle ionization technique for polar

molecules like amines, which will likely produce the protonated molecule [M+H]⁺.

Data Acquisition:

Acquire the mass spectrum in positive ion mode.

Set the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to a high-resolution mode to

obtain accurate mass measurements.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Analysis:

Determine the accurate mass of the molecular ion peak.

Use the accurate mass to calculate the elemental composition of the ion, which can

confirm the molecular formula of the compound.

Biological Activity and Potential Signaling Pathways
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While the specific biological activities of 3-Methylisothiazol-4-amine have not been

extensively studied, the broader class of aminothiazole and aminoisothiazole derivatives has

shown a wide range of pharmacological effects. These include antioxidant, antibacterial, and

antiviral activities.[1][5][6] The isothiazole ring is considered a valuable scaffold in medicinal

chemistry.

Given the antioxidant properties observed in related compounds, a hypothetical logical

relationship for its potential mechanism of action could involve the modulation of cellular redox

homeostasis.

Hypothetical Antioxidant Mechanism of Action
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A logical diagram of a potential antioxidant mechanism.
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This diagram illustrates a plausible, though not experimentally confirmed, role for 3-
Methylisothiazol-4-amine in mitigating cellular oxidative stress. Further research is required to

validate this hypothesis and to explore other potential biological targets and signaling

pathways.

Conclusion
3-Methylisothiazol-4-amine is a heterocyclic compound with a well-defined chemical

structure. While specific experimental data for this isomer is scarce, this guide provides a

foundation for researchers by summarizing its known properties and presenting representative

experimental protocols for its characterization. The broader biological activities of the

aminoisothiazole class suggest that 3-Methylisothiazol-4-amine could be a valuable building

block for the development of new therapeutic agents. Further investigation into its synthesis,

reactivity, and biological profile is warranted to fully explore its potential in drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [3-Methylisothiazol-4-amine chemical properties and
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314455#3-methylisothiazol-4-amine-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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